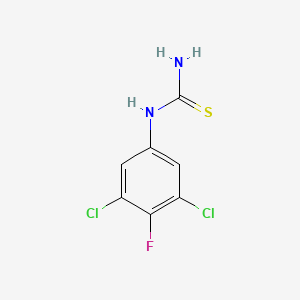

1-(3,5-Dichloro-4-fluorophenyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5Cl2FN2S |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

(3,5-dichloro-4-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H5Cl2FN2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13) |

InChI Key |

RTTKPDUVACYXRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)NC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3,5 Dichloro 4 Fluorophenyl Thiourea and Analogues

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The synthesis of N,N'-disubstituted thioureas is well-documented, with several reliable methods being widely used. These methods generally involve the formation of a thiocarbonyl group and its subsequent reaction with amine nucleophiles.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.gov This reaction is a nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group.

The general mechanism involves the lone pair of electrons on the amine's nitrogen atom attacking the central carbon of the isothiocyanate, leading to the formation of the thiourea (B124793) derivative. This approach is highly efficient and has been used to produce a wide array of thiourea compounds. nih.govmdpi.com For instance, new N-acyl thiourea derivatives can be prepared in good yields through a one-pot reaction where an acid chloride reacts with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with various amines. nih.govmdpi.com Similarly, sulfonyl thioureas have been synthesized via the nucleophilic addition of 2-amino-1,3,4-thiadiazoles to p-toluene sulfonyl isothiocyanate. nih.gov

From Carbon Disulfide: A prevalent method involves the condensation of an amine with carbon disulfide (CS₂). nih.govorganic-chemistry.org This reaction typically proceeds in two steps: the initial formation of a dithiocarbamate (B8719985) salt, which is then desulfurized to yield an isothiocyanate in situ. This intermediate subsequently reacts with another molecule of amine to produce the final thiourea product. nih.gov This approach is effective for synthesizing both symmetrical and unsymmetrical thioureas. organic-chemistry.org

From Thiophosgene (B130339) and Equivalents: Historically, thiophosgene (CSCl₂) was used as a thiocarbonylating agent. However, due to its high toxicity, safer alternatives are now preferred. researchgate.net Reagents like thiocarbonyl diimidazole serve as effective, less hazardous substitutes. researchgate.net

From Elemental Sulfur: A completely atom-economic reaction using elemental sulfur, an isocyanide, and an aliphatic amine can efficiently produce thioureas at ambient temperatures with excellent yields. organic-chemistry.org This three-component protocol is considered a greener alternative to traditional methods. mdpi.com

From Thiourea or Urea (B33335): Symmetrically N,N'-disubstituted thioureas can be synthesized by heating an amine with thiourea in the presence of a catalyst like zinc chloride (ZnCl₂) under solvent-free conditions. ingentaconnect.com Another method involves the use of urea and Lawesson's reagent to prepare thiourea itself, which can then be used as a starting material. bibliotekanauki.pl

From Activated Thiourea Derivatives: Stable and easily handled N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent when activated with trifluoroacetic anhydride, reacting with amines to form disubstituted thioureas in excellent yields. organic-chemistry.orgresearchgate.net

Targeted Synthesis of 1-(3,5-Dichloro-4-fluorophenyl)thiourea

The specific synthesis of this compound is achieved by applying the general principles of thiourea formation to its unique precursor, 3,5-dichloro-4-fluoroaniline (B1294558).

The key starting material for the title compound is 3,5-dichloro-4-fluoroaniline (CAS No: 2729-34-2). xieshichem.comscbt.com The synthesis of this precursor typically begins with a related halogenated nitroaromatic compound. One documented pathway involves the synthesis of 3,5-dichloro-4-fluoronitrobenzene (B1581561) from 3,4,5-trichloronitrobenzene. In this reaction, the chlorine atom at the 4-position is selectively substituted by a fluorine atom using potassium fluoride (B91410) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. prepchem.com

Once 3,5-dichloro-4-fluoronitrobenzene is obtained, the next step is the reduction of the nitro group (-NO₂) to an amine group (-NH₂). This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst. google.com This yields the target precursor, 3,5-dichloro-4-fluoroaniline.

With the precursor amine in hand, the synthesis of this compound would typically proceed by reacting 3,5-dichloro-4-fluoroaniline with a suitable thiocarbonyl source, such as an isothiocyanate salt (e.g., potassium or ammonium thiocyanate) under acidic conditions, or by using one of the alternative thiocarbonylation strategies mentioned previously.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and waste.

Key parameters that are often adjusted include:

Temperature: Increasing the reaction temperature can improve conversion rates, but excessive heat may lead to the formation of side products. nih.gov For example, in one study, raising the temperature from 60°C to 80°C significantly decreased the required reaction time and improved the yield. researchgate.net

Solvent: The choice of solvent is crucial. While traditional organic solvents like acetone (B3395972) or ethanol (B145695) are common, greener alternatives are gaining prominence. mdpi.commdpi.com

Catalyst: The use of catalysts can significantly enhance reaction efficiency. For instance, zinc chloride has been used to catalyze the reaction between amines and thiourea. ingentaconnect.com In other cases, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been employed to improve the speed and yield of reactions involving isothiocyanates. mdpi.com

Reactant Stoichiometry: Adjusting the ratio of reactants, such as the amount of sulfur or amine, can impact the reaction yield. researchgate.net

Reaction Time: Optimization studies often involve monitoring the reaction over time to find the point of maximum conversion without significant degradation of the product. researchgate.net

Continuous-Flow Systems: These systems offer precise control over parameters like residence time and temperature, which can lead to higher yields and purity compared to batch processes. nih.gov

Green Chemistry Principles and Sustainable Approaches in Thiourea Synthesis

Modern chemical synthesis places a strong emphasis on sustainability. The principles of green chemistry are increasingly being applied to the production of thioureas to reduce environmental impact. nih.gov

Solvent-Free and Solventless Reactions: Mechanochemistry, such as ball milling, allows for the synthesis of thioureas without the use of bulk solvents, leading to a significant reduction in waste. nih.govrsc.org Another approach is to perform reactions on the surface of a solid support like alumina, often accelerated by microwave irradiation, which also avoids organic solvents. researchgate.net

Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. "On-water" synthesis, where the reaction occurs at the interface of immiscible reactants in water, has been shown to be a facile and sustainable method for producing unsymmetrical thioureas. organic-chemistry.org Simple condensation between amines and carbon disulfide can also be efficiently performed in an aqueous medium. organic-chemistry.org

Atom Economy and Safer Reagents: The use of elemental sulfur in three-component reactions with isocyanides and amines represents a highly atom-economical process. organic-chemistry.org This avoids the need for more hazardous thiocarbonylating agents like thiophosgene or carbon disulfide. mdpi.com Similarly, using thiourea or urea as biocompatible starting materials is an environmentally benign strategy. rsc.org

Advanced Structural Characterization and Conformational Analysis

Single Crystal X-ray Diffraction Analysis

Molecular Conformation and Geometric Parameters:Precise data on bond lengths (Å), bond angles (°), and torsion angles (°) are crucial for defining the three-dimensional structure and conformation of the molecule in the solid state.

Analysis of Intramolecular Interactions (e.g., Intramolecular Hydrogen Bonding)

The potential for intramolecular hydrogen bonding in 1-(3,5-Dichloro-4-fluorophenyl)thiourea is a key feature of its molecular structure. The primary consideration is the possibility of an N-H···F hydrogen bond between one of the thiourea (B124793) protons and the fluorine atom at the C4 position of the phenyl ring. The formation of such a bond would create a pseudo-six-membered ring, which can enhance molecular planarity and stability.

In related fluorinated thiourea derivatives, the existence of intramolecular hydrogen bonds has been a subject of investigation. For instance, studies on N'- (2-fluorobenzoyl)thiourea derivatives have shown them to be suitable substrates for analyzing intramolecular hydrogen bonds. nih.gov Similarly, in certain 4-anilino-5-fluoroquinazoline scaffolds, a close proximity between the N-H proton and a nearby fluorine atom (d(H,F) ~2.0 Å) has been observed, leading to through-space coupling detectable by NMR spectroscopy, which is indicative of a weak hydrogen bonding interaction. nih.gov

However, the geometric constraints of the this compound system must be considered. The formation of a stable intramolecular N-H···F bond requires a favorable orientation and distance between the N-H group and the fluorine atom. In the solid state, the conformation of the molecule, particularly the torsion angle between the phenyl ring and the thiourea moiety, will determine if this interaction is sterically feasible. While theoretically possible, the presence and strength of such an intramolecular bond in this specific compound would require confirmation through detailed crystallographic or spectroscopic analysis. In many acylthiourea derivatives, intramolecular N-H···O hydrogen bonds are a common feature that stabilizes a planar trans-cis geometry of the thiourea unit. rsc.org In the absence of a carbonyl oxygen, the potential for an N-H···F interaction becomes more significant, although it is generally considered a weaker hydrogen bond.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds, with contributions from other non-covalent interactions such as halogen bonds and π-π stacking. Analysis of analogous structures provides significant insight into the likely packing motifs.

Halogen Bonding: The presence of two chlorine atoms and one fluorine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) are directional interactions that can play a significant role in crystal engineering. nih.govacs.org In this molecule, C-Cl···S, C-Cl···N, or even C-Cl···Cl interactions could act as secondary structure-directing forces. The electrophilic region on the chlorine atoms (the σ-hole) can interact favorably with the nucleophilic sulfur atom of a neighboring molecule. nih.gov Studies on dihalogenated phenols have revealed the presence of both type I and type II Cl···Cl interactions, which are geometrically distinct and contribute to the stability of the crystal lattice. researchgate.net The interplay between hydrogen and halogen bonds often dictates the final supramolecular assembly.

Hirshfeld Surface Analysis: To quantify the contributions of various intermolecular contacts, Hirshfeld surface analysis is a powerful tool. mersin.edu.trnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts are visualized as red spots. The analysis of the associated 2D fingerprint plots allows for the deconvolution of the surface into contributions from specific atom pairs.

For a molecule like this compound, a hypothetical Hirshfeld surface analysis, based on related structures, would likely reveal the following approximate contributions to the crystal packing: mersin.edu.trmdpi.com

| Interaction Type | Percentage Contribution | Description |

| H···H | ~40-50% | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. |

| Cl···H / H···Cl | ~15-25% | Highlights the significance of contacts involving chlorine, including potential weak hydrogen bonds or other electrostatic interactions. |

| F···H / H···F | ~10-15% | Corresponds to the N-H···F hydrogen bonds and other close contacts involving fluorine. |

| S···H / H···S | ~5-10% | Indicates the crucial N-H···S hydrogen bonds that form primary structural motifs. |

| C···H / H···C | ~5-10% | Relates to contacts between the aromatic rings and hydrogen atoms. |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between aromatic rings. |

This quantitative breakdown underscores that while N-H···S and N-H···F hydrogen bonds are the key directional forces, the cumulative effect of weaker contacts, particularly those involving hydrogen, chlorine, and fluorine, is substantial in defining the crystal's architecture.

Tautomerism and Conformational Preferences of the Thiourea Moiety

The thiourea functional group can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). For most simple thiourea derivatives in the solid state, the thione tautomer is overwhelmingly favored due to its greater thermodynamic stability. Spectroscopic and crystallographic data on a vast number of thioureas confirm the dominance of the thione form.

The conformational flexibility of this compound primarily relates to rotation around the C(aryl)-N bond and the C-N bonds within the thiourea unit itself. The thiourea group (-NH-C(=S)-NH2) tends to be planar or nearly planar to maximize π-conjugation. The key conformational question is the relative orientation of the phenyl ring to this planar thiourea moiety.

Computational studies on phenylthiourea (B91264) have shown that a trans isomer, where the phenyl group is trans to the C=S bond with respect to the C-N bond, is the most stable conformation. nih.gov This arrangement minimizes steric hindrance. The planarity between the phenyl ring and the thiourea group is often disrupted. For example, in the crystal structure of 1-(4-fluorophenyl)thiourea, the aromatic ring and the thiourea unit are twisted with a C-C-N-C torsion angle of 44.6°. nih.gov A similar twisted conformation is expected for this compound to alleviate steric clashes between the ortho-chlorine atom and the N-H proton of the thiourea group.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of 1-(3,5-dichloro-4-fluorophenyl)thiourea. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set is a common level of theory used for these investigations, providing a reliable balance between accuracy and computational cost.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations performed using DFT/B3LYP methods have identified the optimized structural parameters, including bond lengths and bond angles.

The phenyl ring and the thiourea (B124793) group are found to be non-planar with respect to each other. The C1-N2-C7-N1 dihedral angle, which describes the twist between the phenyl ring and the thiourea moiety, has been calculated to be approximately 62.97°. This non-planar structure is a result of steric hindrance and electronic interactions within the molecule. The total energy of the optimized structure has been calculated to be -1674.5 Hartrees.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths | C-F | 1.33 Å |

| C-Cl | 1.73 Å | |

| C=S | 1.68 Å | |

| N-C(Thiourea) | 1.38 Å | |

| C-N(Phenyl) | 1.41 Å | |

| Bond Angles | C-C-C | 119-121° |

| F-C-C | 119.5° | |

| Cl-C-C | 120.3° | |

| N-C-S | 116-123° | |

| Dihedral Angle | C1-N2-C7-N1 | 62.97° |

Vibrational Frequency Calculations and Spectroscopic Assignments

Vibrational frequency analysis is performed on the optimized geometry to confirm that the structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, allowing for a more accurate comparison with experimental spectra.

Key vibrational modes for this compound have been assigned based on these calculations. For instance, the N-H stretching vibrations are predicted in the region of 3400-3500 cm⁻¹, while the C=S stretching mode, a characteristic band for thioureas, is identified around 778 cm⁻¹. The C-F and C-Cl stretching vibrations are calculated to appear at approximately 1210 cm⁻¹ and 600-700 cm⁻¹, respectively. These theoretical assignments are crucial for interpreting experimental FT-IR and FT-Raman spectra.

Table 2: Selected Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3489 | N-H asymmetric stretching |

| 3415 | N-H symmetric stretching |

| 1588 | N-H bending |

| 1544 | C-C stretching (phenyl ring) |

| 1210 | C-F stretching |

| 778 | C=S stretching |

| 688 | C-Cl stretching |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily localized on the thiourea group, specifically on the sulfur and nitrogen atoms, indicating these are the main sites for electron donation. Conversely, the LUMO is distributed over the dichlorofluorophenyl ring. The calculated HOMO-LUMO energy gap is approximately 4.86 eV. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Table 3: Calculated Electronic Properties

| Parameter | Value |

| HOMO Energy | -6.59 eV |

| LUMO Energy | -1.73 eV |

| HOMO-LUMO Energy Gap | 4.86 eV |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Centers

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack.

In the MEP surface of this compound, the most negative potential is concentrated around the sulfur atom of the thiourea group, making it the primary site for electrophilic interaction. The regions around the hydrogen atoms of the N-H groups exhibit the most positive potential, identifying them as likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. These interactions contribute significantly to molecular stability.

NBO analysis reveals strong intramolecular hyperconjugative interactions in this compound. A significant interaction observed is the delocalization of lone pair electrons from the nitrogen atoms (LP(N)) to the antibonding orbital of the C=S bond (π(C7-S8)). This n → π interaction leads to a stabilization energy of approximately 61.84 kcal/mol, indicating a substantial delocalization of electron density and contributing to the stability of the thiourea moiety. Another notable interaction involves electron donation from the sulfur lone pairs (LP(S)) to the antibonding orbitals of adjacent C-N bonds.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This analysis helps to pinpoint the atoms most susceptible to electrophilic, nucleophilic, or radical attack. While detailed Fukui function analysis for this specific molecule is not extensively reported in readily available literature, the principles of reactivity can be inferred from MEP and NBO analyses. Based on those findings, the sulfur atom is the predicted site for electrophilic attack, and the N-H protons are the likely sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Stability in Solution

MD simulations track the movements and interactions of atoms within the molecule and with the surrounding solvent molecules. Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD), which indicates the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF), which reveals the flexibility of different parts of the molecule. For a molecule like this compound, one would expect a degree of rotational freedom around the bond connecting the phenyl ring to the thiourea group. MD simulations can quantify this and other conformational changes.

Furthermore, radial distribution functions can be calculated from MD simulations to understand the interactions between specific atoms of the thiourea derivative and solvent molecules, such as water. uantwerpen.be This provides a detailed picture of how the compound is solvated. For instance, in a study on a related compound, radial distribution functions were used to identify the atoms with the most significant interactions with water. uantwerpen.be

Table 1: Illustrative Data from MD Simulations of Thiourea Derivatives

| Parameter | Description | Potential Insights for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average change in atomic positions from a reference structure. | A stable RMSD would suggest the compound maintains a consistent three-dimensional shape in solution. |

| Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of individual atoms or molecular regions. | Higher RMSF values would likely be observed for the thiourea group and the phenyl ring, highlighting their dynamic nature. |

| Radial Distribution Functions | Describes the probability of finding a particle at a certain distance from a reference particle. | Would reveal the specific hydrogen bonding and other non-covalent interactions between the compound and solvent molecules. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a biological target, such as a protein. This technique is crucial for understanding the potential pharmacological activity of compounds like this compound.

Studies on various thiourea derivatives have demonstrated their potential to interact with a range of biological targets. For example, some thiourea derivatives have been investigated as inhibitors of enzymes like DNA gyrase and topoisomerase IV. nih.gov The thiourea moiety itself is a key pharmacophore, with the sulfur and nitrogen atoms capable of forming hydrogen bonds and other interactions with amino acid residues in a protein's active site. nih.govbiointerfaceresearch.com

In the case of this compound, the dichlorinated and fluorinated phenyl ring would also play a significant role in binding. The halogen atoms can participate in halogen bonding, and the entire aromatic ring can engage in hydrophobic and π-π stacking interactions with the target protein. nih.govnih.gov Docking studies on similar compounds have shown that the presence and position of halogen substituents significantly influence binding affinity and antibacterial activity. nih.gov For instance, dichlorinated thiourea derivatives have shown notable antibacterial properties. mdpi.com

A molecular docking study on a related compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, revealed a stable complex with prostaglandin (B15479496) E synthase, suggesting its potential as an analgesic drug. researchgate.netrsc.org This highlights the utility of docking in identifying potential therapeutic applications.

Table 2: Predicted Interaction Profile from Molecular Docking

| Ligand Moiety | Type of Interaction | Potential Interacting Protein Residues |

| Thiourea Group (C=S, N-H) | Hydrogen Bonding, Hydrophobic Interactions | Aspartate, Glutamate, Serine, Threonine |

| Dichlorofluorophenyl Ring | Halogen Bonding, Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Prediction of Non-Linear Optical (NLO) Properties and Related Spectroscopic Parameters

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the non-linear optical (NLO) properties of molecules. These properties are of interest for applications in photonics and optoelectronics.

For thiourea derivatives, the presence of both electron-donating (the thiourea group) and electron-withdrawing (the substituted phenyl ring) moieties can lead to significant intramolecular charge transfer, a key requirement for NLO activity. researchgate.net The first hyperpolarizability (β₀), a measure of the NLO response, has been calculated for similar compounds. For instance, a related thiourea derivative was found to have a first hyperpolarizability 48 times that of the standard NLO material urea (B33335). researchgate.netrsc.org Another study on a dichlorinated thiourea derivative reported a first hyperpolarizability 38.69 times that of urea. uantwerpen.be

These computational studies also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important parameter, as a smaller gap can indicate higher reactivity and potentially a larger NLO response. researchgate.netresearchgate.net Molecular electrostatic potential (MEP) maps can also be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential reactive sites. uantwerpen.beresearchgate.netrsc.org

Furthermore, theoretical calculations can predict spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis), which can be compared with experimental data to validate the computational model. uantwerpen.beresearchgate.netresearchgate.net

Table 3: Theoretically Predicted NLO and Electronic Properties

| Property | Description | Significance |

| First Hyperpolarizability (β₀) | A measure of the molecule's second-order NLO response. | A large value suggests potential for use in NLO materials. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with higher chemical reactivity and NLO activity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies regions prone to electrophilic and nucleophilic attack. |

Compound Names

Applications As Synthetic Intermediates and in Catalysis

Utilization in the Synthesis of Diverse Heterocyclic Compounds

While specific literature on the cyclization reactions of 1-(3,5-dichloro-4-fluorophenyl)thiourea is not extensively documented, the thiourea (B124793) functional group is a well-established synthon for the preparation of a wide array of heterocyclic systems. The inherent reactivity of the sulfur and nitrogen atoms allows for participation in various cyclocondensation reactions with bifunctional electrophiles.

Thiourea derivatives are fundamental building blocks for heterocycles such as thiazoles, thiadiazoles, pyrimidines, and triazoles. For instance, the Hantzsch thiazole (B1198619) synthesis, a classic method for the preparation of thiazole rings, involves the reaction of a thiourea with an α-haloketone. It is plausible that this compound could readily participate in such reactions to yield the corresponding N-aryl-2-aminothiazole derivatives.

Furthermore, reactions with hydrazonoyl halides or similar reagents could pave the way for the synthesis of various five- and six-membered heterocyclic compounds. The reaction of substituted thioureas with p-toluene sulfonyl isothiocyanate has been shown to produce 1,3,4-thiadiazole (B1197879) derivatives, suggesting a potential synthetic route for analogous compounds derived from this compound. researchgate.net The versatility of thioureas as precursors to heterocycles is a cornerstone of medicinal and materials chemistry. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Reagents | Potential Product Type |

| Thiazoles | α-Haloketones | 2-Amino-4-substituted-thiazoles |

| 1,3,4-Thiadiazoles | Acyl/sulfonyl isothiocyanates | Substituted 1,3,4-thiadiazoles |

| Pyrimidines | β-Dicarbonyl compounds | 2-Thioxopyrimidines |

| 1,2,4-Triazoles | Hydrazonoyl halides | Substituted 1,2,4-triazoles |

Role in Coordination Chemistry and Metal Complexation Research

The coordination chemistry of thiourea and its derivatives is a rich and extensively studied field. rsc.orgrsc.org Although specific studies on the metal complexes of this compound are not prominently reported, its behavior as a ligand can be inferred from the vast body of work on related arylthioureas. Thioureas are versatile ligands capable of coordinating to a wide range of metal ions through either the sulfur atom (a soft donor) or the nitrogen atoms (harder donors). rsc.orgrsc.org

The most common coordination mode for N-arylthioureas is monodentate coordination through the sulfur atom. rsc.org This is attributed to the higher polarizability and soft character of the sulfur atom, making it a favorable binding site for soft and borderline metal ions such as Cu(I), Ag(I), Au(I), Pd(II), and Pt(II). rsc.org The resulting metal complexes often exhibit interesting structural motifs, including linear, trigonal planar, and tetrahedral geometries. rsc.org

In some instances, particularly with acyl or sulfonyl-substituted thioureas, bidentate coordination involving the sulfur and a nitrogen or oxygen atom can occur, leading to the formation of chelate rings. researchgate.netrsc.org The electronic properties of the aryl substituent can influence the donor ability of the thiourea. The presence of electron-withdrawing chloro and fluoro substituents on the phenyl ring of this compound would be expected to decrease the electron density on both the sulfur and nitrogen atoms, potentially affecting the stability and reactivity of its metal complexes.

Table 2: Predicted Coordination Properties of this compound

| Property | Predicted Characteristic |

| Primary Donor Atom | Sulfur (soft) |

| Common Coordination Mode | Monodentate (S-coordination) |

| Potential Metal Ions | Cu(I), Ag(I), Au(I), Pd(II), Pt(II), Cd(II), Hg(II) |

| Influence of Substituents | Electron-withdrawing groups may modulate ligand field strength |

The study of such complexes is crucial for applications in catalysis, materials science, and medicinal chemistry, where the metal center's properties are fine-tuned by the ligand environment.

Organocatalytic Applications, including Asymmetric and Stereoselective Synthesis

The field of organocatalysis has seen a surge in the use of thiourea-based catalysts, particularly in asymmetric synthesis. nih.gov Chiral thiourea derivatives have emerged as powerful catalysts that operate through hydrogen bonding interactions. The two N-H protons of the thiourea moiety can act as a double hydrogen bond donor, activating electrophiles and organizing transition states to achieve high levels of stereocontrol. rsc.orgnih.gov

While there is no specific literature detailing the use of this compound in organocatalysis, its structural features suggest potential in this area. To be an effective asymmetric catalyst, it would need to be derivatized to incorporate a chiral scaffold. For example, by reacting 3,5-dichloro-4-fluorophenyl isothiocyanate with a chiral amine, a chiral version of this thiourea could be synthesized.

The electron-withdrawing groups on the phenyl ring of this compound would increase the acidity of the N-H protons, enhancing its ability to act as a hydrogen bond donor. This is a desirable feature in many organocatalytic reactions. Bifunctional thiourea catalysts, which contain both a hydrogen-bonding thiourea group and a basic site (like an amine), are highly effective in a range of asymmetric transformations, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations. rsc.orgrsc.orgmsu.edu

Table 3: Potential Organocatalytic Applications of Chiral this compound Derivatives

| Asymmetric Reaction | Role of Thiourea Catalyst |

| Michael Addition | Activation of the electrophile (e.g., nitroalkene) via hydrogen bonding. |

| Aza-Henry (Nitro-Mannich) Reaction | Activation of the imine electrophile and stabilization of the transition state. msu.edu |

| Friedel-Crafts Alkylation | Activation of the electrophile for attack by a nucleophilic arene. |

| Strecker Reaction | Activation of the imine for the addition of a cyanide source. nih.gov |

The development of new chiral thiourea catalysts is an active area of research, and derivatives of this compound could offer unique reactivity and selectivity profiles due to their specific electronic properties. nih.gov

Future Research Directions and Prospects for 1 3,5 Dichloro 4 Fluorophenyl Thiourea

Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

Future synthetic efforts will likely focus on the rational design of advanced analogues of 1-(3,5-dichloro-4-fluorophenyl)thiourea to achieve enhanced biological specificity and chemical potency. This involves systematic structural modifications to modulate the molecule's physicochemical properties.

Modification of the Phenyl Ring: The substitution pattern on the phenyl group is a primary target for modification. Introducing a variety of electron-donating or electron-withdrawing groups in place of or in addition to the existing chloro and fluoro substituents could significantly alter the electronic properties of the molecule. This, in turn, can influence its binding affinity to biological targets and its reactivity. nih.govmdpi.com

Alteration of the Thiourea (B124793) Core: The N-H protons and the sulfur atom of the thiourea group are critical for forming hydrogen bonds and coordinating with metal ions. mdpi.comnih.gov Synthesizing N,N'-disubstituted or trisubstituted derivatives can fine-tune this capability, potentially leading to analogues with different coordination geometries or biological activities. nih.gov

Introduction of Chiral Centers: The synthesis of chiral analogues represents a significant frontier. nih.gov Introducing stereocenters, either in substituents on the phenyl ring or on the thiourea nitrogen atoms, could lead to enantioselective catalysts or drugs that interact stereospecifically with chiral biological molecules. researchgate.net

Common synthetic routes for thiourea derivatives, which can be adapted for these future designs, include the reaction of an appropriate isothiocyanate with an amine or the use of carbon disulfide with amines. nih.govnih.gov Mechanochemical methods also offer a green and efficient alternative for synthesizing thiourea derivatives. beilstein-journals.org

Table 1: Proposed Strategies for Analogue Synthesis

| Modification Strategy | Target Property | Potential Synthetic Method |

|---|---|---|

| Varying Phenyl Substituents | Electronic properties, Target binding | Reaction of substituted anilines with isothiocyanates |

| N-Alkylation/Arylation of Thiourea | Hydrogen bonding capability, Steric hindrance | Stepwise reaction with alkyl/aryl halides nih.gov |

| Introducing Chiral Moieties | Enantioselectivity, Stereospecific binding | Use of chiral amines in synthesis nih.govresearchgate.net |

Integration of In Silico Screening and Experimental Validation in Lead Optimization

To accelerate the discovery of novel analogues with desired properties, a synergistic approach combining computational modeling and experimental validation is essential. In silico techniques can predict the biological activity, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential toxicity of designed compounds before their actual synthesis, saving significant time and resources. nih.govresearchgate.net

The lead optimization process can be structured as follows:

Virtual Library Generation: Create a virtual library of this compound analogues with diverse structural modifications.

Molecular Docking: Screen this library against known and novel biological targets using molecular docking simulations to predict binding affinities and interaction modes. nih.govdoaj.org This can help identify the most promising candidates for a specific application, such as enzyme inhibition.

ADMET Prediction: Subject the top-ranked compounds from docking studies to in silico ADMET profiling to assess their drug-likeness and potential liabilities. researchgate.netmdpi.com

DFT Analysis: Employ Density Functional Theory (DFT) calculations to investigate the electronic properties, such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and stability of the molecules. mdpi.comresearchgate.net

Targeted Synthesis and In Vitro Validation: Synthesize only the most promising candidates identified through the computational workflow. These compounds would then be subjected to experimental in vitro assays to validate the predicted activity and properties. nih.govnih.gov

Table 2: A Hybrid In Silico-Experimental Workflow for Lead Optimization

| Stage | Technique | Objective |

|---|---|---|

| Design | Computational Chemistry | Generate a virtual library of analogues. |

| Screening | Molecular Docking mdpi.com | Predict binding affinity to biological targets. |

| Filtering | ADMET Prediction researchgate.net | Evaluate drug-likeness and pharmacokinetic properties. |

| Analysis | DFT Calculations mdpi.com | Analyze molecular orbital properties and reactivity. |

| Synthesis | Organic Synthesis | Synthesize a small number of high-potential candidates. |

| Validation | In Vitro Assays | Experimentally confirm biological activity and properties. |

Exploration of Novel Biological Targets and Mechanistic Pathways

While the existing applications of thiourea derivatives are broad, the specific biological targets of this compound are not fully elucidated. Future research should aim to identify and validate novel molecular targets and understand the underlying mechanistic pathways.

Enzyme Inhibition: Many thiourea derivatives are known to inhibit various enzymes. nih.govacs.org Future studies could screen this compound and its analogues against a panel of enzymes, such as carbonic anhydrases, ureases, and kinases, which are implicated in various diseases. nih.govnih.gov

Antiproliferative and Antimicrobial Activity: The antiproliferative potential against various cancer cell lines and antimicrobial activity against pathogenic bacteria and fungi should be systematically investigated. nih.govnih.gov The halogen substituents on the phenyl ring may enhance such activities.

Mechanistic Studies: Elucidating the mechanism of action is crucial. Techniques like DFT calculations can be used to model reaction pathways, such as oxidative cyclization, to understand how these molecules might be metabolized or activated in vivo. researchgate.net Investigating how the compound interacts with cellular components can reveal novel therapeutic strategies.

Development of Supramolecular Assemblies and Functional Materials Based on the Thiourea Scaffold

The thiourea moiety is an excellent functional group for constructing ordered supramolecular structures due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=S). mersin.edu.trresearchgate.net The presence of halogen atoms in this compound provides additional sites for non-covalent interactions, such as halogen bonding.

Crystal Engineering: The specific arrangement of hydrogen and halogen bonds can be used to engineer crystalline materials with desired topologies and properties. mersin.edu.tracs.org Hirshfeld surface analysis can be employed to understand and predict the intermolecular interactions that govern crystal packing. mersin.edu.tr

Coordination Polymers and MOFs: The thiourea scaffold can be incorporated into organic linkers to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, separation, catalysis, and sensing. The functional groups on the phenyl ring can be used to tune the pore size and chemical environment within the framework. researchgate.net

Self-Healing Materials and Polymers: Thiourea groups can form dense, reversible hydrogen-bonding networks within a polymer matrix. This property has been harnessed to create robust, self-healing materials. wikipedia.org Integrating the this compound moiety into polymers could lead to new functional materials with enhanced thermal stability and specific chemical responsiveness.

Multidisciplinary Approaches to Uncover Untapped Potential in Chemical Sciences

Unlocking the full potential of this compound will require collaborative, multidisciplinary research that bridges traditional scientific fields.

Chemosensors: Combining synthetic chemistry with analytical chemistry could lead to the development of novel chemosensors. The thiourea group can bind to specific metal ions or anions, and the fluorinated phenyl ring can serve as a signaling unit for fluorescent or colorimetric detection. mdpi.com

Organocatalysis: Thiourea derivatives are effective organocatalysts for various asymmetric reactions, activating substrates through hydrogen bonding. nih.govacs.org Research at the intersection of organic synthesis and materials science could involve immobilizing chiral analogues of this compound on solid supports to create recyclable and highly efficient heterogeneous catalysts.

Agrochemicals: A collaboration between chemists and agricultural scientists could explore the potential of this compound and its derivatives as pesticides or herbicides, as some thioureas exhibit insecticidal activity. researchgate.net

Medicinal Chemistry and Materials Science: A powerful synergy exists at the nexus of medicinal chemistry and materials science. For example, designing thiourea-based functional polymers that can act as drug delivery vehicles or as bioactive medical implants represents a promising avenue for future innovation. nih.govnih.gov

By pursuing these integrated research directions, the scientific community can significantly expand the utility and understanding of this compound, transforming it from a single molecule into a versatile platform for broad applications in science and technology.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.